molecular formula C15H17NO4S B404763 N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide CAS No. 56393-56-7

N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B404763
CAS No.: 56393-56-7
M. Wt: 307.4g/mol
InChI Key: ZYOPCYFVPCXDGF-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide (CAS 56393-56-7) is an organic compound with the molecular formula C 15 H 17 NO 4 S and a molecular weight of 307.36 g/mol . This diarylsulfonamide features a toluenesulfonamide group linked to a 2,5-dimethoxyaniline moiety. Sulfonamides are a privileged scaffold in medicinal chemistry with a history of clinical success, valued for their synthetic accessibility, stability, and favorable drug-like properties such as good aqueous solubility and a capacity for hydrogen bonding . While specific biological data for this compound is limited in the public domain, diarylsulfonamides as a class are investigated for their ability to bind to tubulin, a key protein in the cytoskeleton, and inhibit microtubule dynamics . This mechanism is of significant interest in antiparasitic and anticancer research. For instance, related diarylsulfonamide compounds have been identified as novel inhibitors of Leishmania infantum tubulin, presenting a potential new class of drugs for visceral leishmaniasis . The structural features of this compound make it a valuable building block for chemical synthesis and a candidate for further investigation in biochemical and pharmacological studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-14-10-12(19-2)6-9-15(14)20-3/h4-10,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPCYFVPCXDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 4-Chloro-2,5-Dimethoxynitrobenzene

This method involves reducing 4-chloro-2,5-dimethoxynitrobenzene under hydrogenation conditions. Key steps include:

  • Catalyst : Nickel or palladium-based catalysts (e.g., Ni/TiO₂-Al₂O₃).

  • Solvent : Ethanol or xylene.

  • Conditions : Elevated temperatures (70–110°C) and pressures (up to 10 bar).

Example Protocol :

  • Starting Material : 4-Chloro-2,5-dimethoxynitrobenzene.

  • Catalyst : Supported nickel catalyst (e.g., Ni/TiO₂-Al₂O₃).

  • Reduction : Hydrazine hydrate in ethanol at 70–90°C for 1.5–2.5 hours.

  • Workup : Filtration, crystallization, and drying yield 2,5-dimethoxyaniline with 95–97% purity .

Yield and Purity :

ParameterValueSource
Yield95–97%
Purity (HPLC)>99.5%
Reaction Time1.5–2.5 hours

Alternative Nitrobenzene Reductions

Sulfonamide Formation with 4-Methylbenzenesulfonyl Chloride

The sulfonamide bond is formed via nucleophilic substitution between 2,5-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.

Standard Reaction Protocol

Reagents :

  • Base : Pyridine or triethylamine (to neutralize HCl).

  • Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

Procedure :

  • Mixing : 2,5-Dimethoxyaniline and 4-methylbenzenesulfonyl chloride (1:1 molar ratio) in anhydrous CH₂Cl₂.

  • Base Addition : Pyridine (2–3 equivalents) is added to scavenge HCl.

  • Stirring : Reaction proceeds at 25–40°C for 2–5 hours.

  • Workup :

    • Extract with ethyl acetate/n-hexane.

    • Wash with saturated NaHCO₃ and brine.

    • Dry over Na₂SO₄ and recrystallize.

Yield and Purity :

ParameterValueSource
Yield80–88%
Purity (HPLC)>95%
Reaction Time2–5 hours

Optimization Strategies

  • Solvent Selection : CH₂Cl₂ or THF enhances solubility and reaction efficiency.

  • Temperature Control : Elevated temperatures (40°C) accelerate kinetics without side reactions.

  • Catalyst Use : Ionic liquids (e.g., imidazolium salts) improve yields in sulfonyl chloride synthesis.

Key Reaction Pathways and Mechanisms

Nitrobenzene Reduction Mechanism

Catalytic hydrogenation reduces the nitro group to an amine via a six-electron transfer process. For 4-chloro-2,5-dimethoxynitrobenzene:

  • Adsorption : Nitro group binds to catalyst surface.

  • Hydrogenation : Sequential H₂ addition forms NH₂ group.

  • Dechlorination : Optional step if chlorine is present.

Sulfonamide Formation Mechanism

Nucleophilic aromatic substitution occurs between the aniline’s amino group and the sulfonyl chloride:

  • Deprotonation : Base (pyridine) deprotonates the aniline.

  • Attack : Nucleophilic amine attacks electrophilic sulfur in sulfonyl chloride.

  • Elimination : Cl⁻ is released as a leaving group.

Challenges and Solutions

Side Reactions and Mitigation

ChallengeMitigation StrategySource
Sulfonyl Chloride Hydrolysis Use anhydrous solvents and inert atmospheres
Oxidation of Aniline Low-temperature storage under N₂
Dimerization Excess base to scavenge HCl

Purification Techniques

MethodApplicationSource
Column Chromatography Silica gel (EtOAc/n-hexane gradient)
Crystallization Cold EtOAc/n-hexane mixtures

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Advantages : Improved safety (exothermic control), scalability.

  • Method : Microreactors for sulfonyl chloride synthesis.

Catalyst Recycling

  • Supported Nickel Catalysts : Reusable in nitrobenzene reductions.

Data Tables and Research Findings

Table 1: Comparative Yields of Key Reactions

Reaction StepYield (%)ConditionsSource
Nitrobenzene Reduction95–97Ni catalyst, 70–90°C, ethanol
Sulfonamide Formation80–88Pyridine, CH₂Cl₂, 25–40°C

Table 2: Spectral Data for N-(2,5-Dimethoxyphenyl)-4-Methylbenzenesulfonamide

TechniqueDataSource
¹H NMR δ 7.61 (d, 2H), 6.42–6.40 (m, 3H)
IR 1370, 1170 cm⁻¹ (O=S=O stretch)

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties.
  • Reactivity Studies : N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo oxidation, reduction, and substitution reactions, making it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Biochemical Probes : The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its ability to mimic natural substrates allows it to inhibit specific enzymes, thereby disrupting metabolic pathways .
  • Immunological Studies : Research indicates that derivatives of this compound can enhance immune responses when used as co-adjuvants in vaccination studies. For example, it was shown to prolong activation of NF-κB signaling pathways in response to lipopolysaccharide stimuli .

Medicine

  • Therapeutic Potential : this compound has been explored for its anti-inflammatory and antimicrobial properties. Studies suggest that it may inhibit certain inflammatory pathways, making it a candidate for treating conditions like arthritis or infections .
  • Anticancer Activity : Recent investigations have highlighted the potential anticancer properties of sulfonamide derivatives. Some studies have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be developed into a therapeutic agent for cancer treatment .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryIntermediate for organic synthesisFacilitates the formation of complex molecules
BiologyBiochemical probeInhibits enzyme activity; enhances immune response
MedicineAnti-inflammatory and antimicrobialPotential treatment for inflammatory diseases
MedicineAnticancer agentCytotoxic effects against cancer cell lines

Case Study 1: Immunological Enhancement

A study examined the use of this compound as a co-adjuvant in murine vaccination models. The results indicated that when combined with monophosphoryl lipid A (MPLA), there was a significant increase in antigen-specific immunoglobulin responses compared to controls. This suggests its potential role in vaccine development .

Case Study 2: Anticancer Activity

In a recent investigation into novel sulfonamide derivatives, this compound was tested against various human cancer cell lines. The findings revealed that several derivatives exhibited cytotoxic effects and induced apoptosis in cancer cells, supporting further research into their therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. Additionally, the methoxy groups may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide (I)
  • Substituents : 2,5-dimethylphenyl (methyl instead of methoxy).
  • Torsion Angle (C—SO₂—NH—C) : -61.0°, indicating a gauche conformation relative to S=O bonds.
  • Benzene Ring Tilt : 49.4° between the two aromatic rings.
  • Impact : Methyl groups reduce steric hindrance compared to methoxy, leading to tighter crystal packing via N–H···O hydrogen bonds .
N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide
  • Substituents : 3,4-dimethoxyphenyl.
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
  • Substituents: Amino group at the 4-position and phenyl group.
  • Impact: The amino group introduces basicity and hydrogen-bonding capacity, altering reactivity and biological activity compared to non-amino derivatives .

Crystallographic and Hydrogen-Bonding Properties

Compound Name Torsion Angle (°) Ring Tilt (°) Hydrogen-Bonding Pattern Reference
N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide - - Not reported
N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide (I) -61.0 49.4 Infinite chains via N–H···O
N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide (II) -61.8 47.8 Similar to I
4-Methyl-N-phenylbenzenesulfonamide (III) -51.6 68.4 Disordered packing due to phenyl tilt

Key Findings :

  • Methoxy vs.
  • Substituent Position : 2,5-substitution (meta/para) vs. 3,4-substitution (ortho/para) alters ring tilt angles, affecting molecular packing and solubility .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Polar Solvents) Reference
This compound 307.36 ~2.5 Moderate
N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide 289.38 ~3.0 Low
N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide 307.36 ~2.3 High
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide 338.39 ~1.8 High (due to -NH₂)

Key Trends :

  • Methoxy Groups : Increase polarity and reduce LogP compared to methyl analogs.
  • Amino Groups: Further enhance solubility via hydrogen bonding .

Biological Activity

N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide, also referred to as N-(2,5-DMBS)-4-MBS or GF07183, is a synthetic compound that has garnered interest in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Antioxidant Activity

Research indicates that N-(2,5-DMBS)-4-MBS exhibits significant free radical scavenging activity in cell-free assays. This property suggests its potential utility in combating oxidative stress-related conditions.

Antimicrobial Properties

Studies have highlighted the compound's antibacterial and anti-inflammatory effects. It may serve as a lead compound for developing new pharmaceuticals aimed at treating bacterial infections and inflammatory diseases .

Enzyme Inhibition

Preliminary investigations suggest that N-(2,5-DMBS)-4-MBS may interact with enzymes involved in inflammatory pathways. Molecular docking studies are recommended to elucidate binding affinities and mechanisms of action .

The biological activity of N-(2,5-DMBS)-4-MBS is hypothesized to involve:

  • Inhibition of Enzymatic Activity: Potentially targeting enzymes related to inflammation or bacterial resistance.
  • Modulation of Signaling Pathways: Involvement in pathways such as NF-κB signaling, which is crucial for immune responses and inflammation .

Case Studies and Experimental Data

  • Antioxidant Studies:
    • In vitro assays demonstrated that N-(2,5-DMBS)-4-MBS effectively scavenged free radicals, indicating its potential as an antioxidant agent.
  • Antimicrobial Efficacy:
    • Laboratory tests showed that the compound exhibited bacteriostatic effects against various strains of bacteria, supporting its use in medicinal chemistry.
  • Structure-Activity Relationship (SAR):
    • Comprehensive SAR studies have been conducted to identify the importance of methoxy substituents in enhancing biological activity. Removal or alteration of these groups significantly reduced efficacy .

Data Summary Table

Biological ActivityFindingsReferences
AntioxidantExhibited free radical scavenging activity
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionPotential interaction with inflammatory enzymes
SAR AnalysisMethoxy groups critical for activity

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